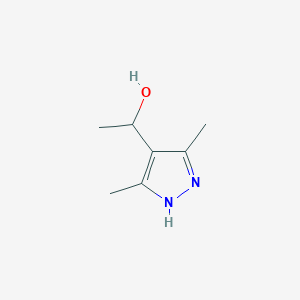

1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-4-7(6(3)10)5(2)9-8-4/h6,10H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZKZNQKAGBVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 3,5 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. A full analysis would include ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques to establish connectivity and spatial relationships.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

No specific ¹H NMR spectral data for 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL has been found in the reviewed literature. A theoretical spectrum would be expected to show distinct signals for the protons of the two pyrazole (B372694) methyl groups, the methyl and methine protons of the hydroxyethyl side chain, and the hydroxyl proton, as well as the N-H proton of the pyrazole ring.

¹³C NMR Spectral Analysis: Carbon Framework and Substituent Effects

Published ¹³C NMR data for this compound could not be located. An analysis would be expected to reveal signals for the two distinct methyl carbons on the pyrazole ring, the three carbons comprising the pyrazole ring itself, and the two carbons of the hydroxyethyl substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROSEY) for Connectivity and Stereochemistry

There are no available 2D NMR studies (COSY, HSQC, HMBC, or ROESY) for this compound in the surveyed literature. Such experiments would be essential to unambiguously assign the proton and carbon signals and to confirm the connectivity between the hydroxyethyl group and the C4 position of the pyrazole ring .

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

A search for High-Resolution Mass Spectrometry (HRMS) data for this compound did not yield any specific results. HRMS would be critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern would offer further structural confirmation, likely showing characteristic losses of water, a methyl group, or cleavage of the hydroxyethyl side chain.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

No experimental Fourier Transform Infrared (FTIR) spectrum for this compound is available in the literature. A predicted spectrum would feature a broad absorption band characteristic of the O-H stretching vibration of the alcohol group (typically around 3200-3600 cm⁻¹), N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretching vibrations for the methyl and methine groups (around 2850-3000 cm⁻¹), and characteristic absorptions for the pyrazole ring C=C and C=N stretching in the fingerprint region (below 1600 cm⁻¹) wisdomlib.org.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

There is no published X-ray crystal structure for this compound. If the compound could be crystallized, X-ray crystallography would provide definitive information on its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyrazole N-H group, in the solid state.

Despite a comprehensive search for scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound This compound could be located. The information required to fulfill the detailed structural analysis as outlined in the user's request is not publicly available.

The user's request necessitated a thorough examination of the compound's crystallographic properties, including:

Single Crystal Growth and X-ray Diffraction Data Collection Methodologies

Analysis of Molecular Geometry, Conformational Preferences, and Torsion Angles

Elucidation of Intermolecular Hydrogen Bonding and Crystal Packing Arrangements

These sections require precise, experimentally determined data from single-crystal X-ray diffraction analysis. Without access to a published crystal structure or related crystallographic information file (CIF) for this compound, it is not possible to provide a scientifically accurate and verifiable discussion of its molecular and supramolecular architecture.

Searches for synthetic procedures and other characterization data for this specific molecule were also conducted in an attempt to find any mention of crystal formation or structural properties. However, these searches did not yield the necessary information to construct the requested article.

Therefore, the generation of an article focusing solely on the advanced spectroscopic and structural characterization of this compound, as per the provided outline, cannot be completed at this time due to the absence of the requisite primary research data.

Computational Chemistry and Theoretical Modeling of 1 3,5 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods allow for a detailed analysis of the geometric and electronic landscape of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G(d), are utilized to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. nih.govnih.gov This process minimizes the total energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, various electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. Key electronic properties include total energy, dipole moment, and the distribution of electron density. researchgate.net The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Geometric and Electronic Properties for this compound (Representative DFT Data)

| Parameter | Value |

|---|---|

| Optimized Energy (Hartree) | -552.8 |

| Dipole Moment (Debye) | 2.5 D |

| Bond Length (Å): C=N (pyrazole) | 1.35 Å |

| Bond Length (Å): C-O (alcohol) | 1.43 Å |

| Bond Length (Å): O-H (alcohol) | 0.96 Å |

| Bond Angle (°): C-O-H | 108.5° |

Note: The data presented are representative values derived from typical DFT calculations on similar pyrazole (B372694) derivatives.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comajchem-a.com Conversely, a large energy gap implies higher stability and lower reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors, derived within the framework of conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). ajchem-a.com

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors (Representative Data)

| Parameter | Definition | Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5.7 eV |

| Ionization Potential (I) | -E_HOMO | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | 0.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV |

| Chemical Softness (S) | 1 / (2η) | 0.175 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.34 eV |

Note: The data presented are representative values for pyrazole derivatives.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals.

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Representative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 (pyrazole) | π*(C3-N2) | 25.5 | Lone Pair -> π* |

| LP(2) O (hydroxyl) | σ*(C-H) | 5.2 | Lone Pair -> σ* |

| π(C4-C5) (pyrazole) | π*(N1-C5) | 20.8 | π -> π* |

Note: LP denotes a lone pair. The data presented are hypothetical but representative of interactions in such a molecular system.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can accurately compute the vibrational frequencies that correspond to infrared (IR) absorption bands. The calculated IR spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the functional groups present in this compound, such as the O-H stretch of the alcohol, the C-H stretches of the methyl and pyrazole groups, and the C=N stretching of the pyrazole ring. vscht.cz

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govgithub.io These calculations provide theoretical ¹H and ¹³C NMR spectra that can aid in the assignment of experimental peaks and confirm the connectivity and chemical environment of each atom in the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Representative Data in ppm)

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

|---|---|---|---|

| CH (alcohol) | 4.8 | C (pyrazole, substituted) | 110.0 |

| OH (alcohol) | 2.5 | CH (alcohol) | 62.5 |

| CH₃ (pyrazole) | 2.2 | C (pyrazole, methyl-subst.) | 145.0 |

| CH₃ (ethan-1-ol) | 1.4 | CH₃ (pyrazole) | 12.0 |

Table 5: Predicted Key IR Vibrational Frequencies (Representative Data in cm⁻¹)

| Vibrational Mode | Predicted Frequency |

|---|---|

| O-H stretch (alcohol) | 3450 (broad) |

| N-H stretch (pyrazole) | 3150 |

| C-H stretch (aromatic/alkyl) | 2900-3100 |

| C=N stretch (pyrazole) | 1580 |

Note: Predicted spectroscopic data are based on typical values for the respective functional groups.

Molecular Dynamics Simulations for Conformational Space Exploration and Solution Behavior

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and interactions of this compound in a biological or solution environment. eurasianjournals.comnih.gov

These simulations are particularly useful for exploring the molecule's accessible conformations by mapping its potential energy surface. For a flexible molecule like this pyrazolyl alcohol, MD can reveal the preferred orientations of the ethanol (B145695) side chain relative to the pyrazole ring. Furthermore, when performed in a solvent like water, MD simulations can characterize the solvation shell around the molecule, identifying key hydrogen bonding interactions between the solute and solvent molecules. uomustansiriyah.edu.iquomustansiriyah.edu.iq The Radial Distribution Function (RDF) is often calculated from MD trajectories to describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. uomustansiriyah.edu.iq

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Pyrazolyl Alcohols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in medicinal chemistry and materials science to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. eco-vector.comnih.gov For a class of compounds like pyrazolyl alcohols, a QSAR model could be developed to predict their potential biological activity (e.g., enzyme inhibition) based on a set of calculated molecular descriptors. nih.gov

The development of a QSAR model involves calculating a wide range of descriptors for a series of related molecules with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that links a combination of these descriptors to the observed activity. eco-vector.comshd-pub.org.rs A robust QSAR model can then be used to predict the activity of new, unsynthesized pyrazolyl alcohol derivatives and guide the design of more potent compounds. researchgate.net

Table 6: Example of a Hypothetical QSAR Model for Pyrazolyl Alcohols

| Dependent Variable | Model Equation | Statistical Parameters |

|---|

Note: This represents a hypothetical QSAR equation. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's predictive power.

Computational Assessment of Chirality and Stereochemical Properties

The compound this compound possesses a single stereocenter at the carbinol carbon (the carbon atom bonded to the hydroxyl group). The presence of this chiral center means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL and (S)-1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. While these enantiomers have identical physical properties such as melting point and boiling point, they differ in their interaction with plane-polarized light and their binding affinity to other chiral molecules, which is of critical importance in pharmacology.

Computational chemistry provides powerful tools to investigate and predict the stereochemical properties of chiral molecules without the need for empirical measurements. eurasianjournals.comeurasianjournals.com These theoretical methods can elucidate the three-dimensional structure, stability, and chiroptical properties of each enantiomer.

Theoretical Framework and Methodologies

The primary computational approach for assessing chirality involves quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and reliable method for its balance of accuracy and computational efficiency. eurasianjournals.com Functionals such as B3LYP, often paired with basis sets like aug-cc-pVDZ that include diffuse functions, have proven effective in predicting chiroptical properties like optical rotation. nih.govacs.org

The computational workflow for analyzing the chirality of this compound would typically involve:

Geometry Optimization: The three-dimensional structures of both the (R) and (S) enantiomers are optimized to find their lowest energy conformations. This process calculates the most stable arrangement of atoms in the molecule.

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE).

Calculation of Chiroptical Properties: The primary property that distinguishes enantiomers is their optical rotation. Time-dependent DFT (TD-DFT) is employed to calculate the specific optical rotation, typically at the sodium D-line wavelength (589 nm), to predict which direction each enantiomer will rotate plane-polarized light. acs.orgnih.gov

Detailed Research Findings

While specific experimental or computational studies on this compound are not available in the cited literature, the established methodologies allow for a theoretical prediction of its stereochemical properties. A computational study would yield data on the relative stability and optical properties of the (R) and (S) enantiomers.

The two enantiomers are, by definition, energetically identical in an achiral environment. Computational calculations should confirm this, with any minor differences in calculated absolute energies being attributable to the numerical precision of the software. The key distinguishing feature is the predicted optical rotation, which is expected to be equal in magnitude but opposite in sign for the two enantiomers.

Below is an illustrative data table representing the type of results that a DFT study (e.g., at the B3LYP/aug-cc-pVDZ level of theory) would generate for this compound.

Table 1: Hypothetical Computational Data for Enantiomers of this compound

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Absolute Energy (Hartree) | -552.735124 | -552.735124 |

| Zero-Point Energy (kcal/mol) | 135.42 | 135.42 |

| Calculated Dipole Moment (Debye) | 2.15 | 2.15 |

| Calculated Specific Rotation [α]D (deg) | +25.8 | -25.8 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a computational analysis. It is not derived from published research.

The sign of the calculated specific rotation (+ or -) allows for the assignment of the absolute configuration of an experimentally isolated enantiomer. For instance, if a sample is found to have a specific rotation of -25.8 degrees, it could be confidently assigned the (S) configuration based on these hypothetical calculations. nih.gov Furthermore, computational models can explore the conformational landscape, identifying the most stable rotamers by analyzing the dihedral angles between the pyrazole ring and the ethan-1-ol substituent, which is crucial for understanding how the molecule might interact with biological targets. iu.edu.sa

Reaction Mechanisms and Chemical Derivatization of 1 3,5 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol

Elucidation of Reaction Pathways Leading to and from the Compound

The synthesis and subsequent reactions of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol are central to its utility as a chemical intermediate.

Pathways Leading to the Compound:

A primary and direct synthetic route to this compound involves the reduction of the corresponding ketone, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one. This transformation can be achieved using various reducing agents, as detailed in the table below.

| Reaction Type | Precursor | Reagents & Conditions | Description |

|---|---|---|---|

| Ketone Reduction | 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-one | 1. Sodium borohydride (B1222165) (NaBH4), Methanol (MeOH) 2. Lithium aluminium hydride (LiAlH4), followed by aqueous workup | The carbonyl group of the ketone is reduced to a secondary alcohol. NaBH4 is a mild reducing agent suitable for this transformation. |

The pyrazole (B372694) ring itself is typically synthesized via the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. rrbdavc.orgnih.gov

Pathways from the Compound:

This compound can serve as a precursor for a variety of other molecules. Key reaction pathways include the oxidation of the secondary alcohol back to the corresponding ketone, and derivatization of the hydroxyl group or the pyrazole ring nitrogens, which are discussed in subsequent sections.

**5.2. Mechanistic Studies of Functional Group Transformations

The secondary hydroxyl group is a versatile handle for chemical modification through reactions like etherification and esterification.

Esterification: This reaction typically proceeds by treating the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under appropriate conditions. Acid-catalyzed esterification (Fischer esterification) with a carboxylic acid involves protonation of the carbonyl oxygen of the acid, followed by nucleophilic attack by the alcohol's hydroxyl group. The mechanism involves a tetrahedral intermediate, from which water is eliminated to form the ester.

Etherification: The Williamson ether synthesis is a common method for forming ethers. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with a suitable alkyl halide to form the ether.

| Reaction | Reagents | Product Class | Mechanism Notes |

|---|---|---|---|

| Esterification | R-COOH, H+ catalyst OR R-COCl, Pyridine | Ester | Nucleophilic acyl substitution. Use of acyl chlorides is often faster and avoids equilibrium limitations. |

| Etherification | 1. NaH 2. R-X (alkyl halide) | Ether | SN2 reaction. Best with primary alkyl halides to avoid competing elimination reactions. |

The pyrazole ring contains two nitrogen atoms. The N-H proton is acidic and can be removed by a base, allowing for substitution at the N1 position. Direct alkylation can also occur. N-alkylation of asymmetrically substituted 1H-pyrazoles can lead to the formation of a mixture of regioisomeric N-substituted products. nih.govresearchgate.net

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K2CO3, NaOH) leads to the formation of N-alkylated pyrazoles. The choice of solvent and base can influence the regioselectivity of the reaction. rrbdavc.org

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of N-acyl pyrazoles. This reaction is often performed in the presence of a non-nucleophilic base like pyridine.

Michael Addition: The pyrazole nitrogen can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds.

The pyrazole ring is aromatic and can undergo substitution reactions, although its reactivity is influenced by the two nitrogen atoms. rrbdavc.org

Electrophilic Substitution: Pyrazoles are considered π-excessive heterocycles, making them reactive towards electrophiles. chim.it Electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich carbon. rrbdavc.orgresearchgate.netscribd.com The transition state for attack at C4 is significantly more stable than for attack at the C3 or C5 positions, as the latter pathways proceed through highly unstable intermediates with a positive charge on an azomethine nitrogen. rrbdavc.org Since the title compound, this compound, already has a substituent at the C4 position, further electrophilic substitution on the ring is sterically and electronically disfavored.

Nucleophilic Substitution: The pyrazole ring is generally electron-rich and thus resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. chim.it However, theoretical studies and some experimental evidence suggest that the C3 and C5 positions are the most electrophilic carbons and are potential sites for nucleophilic attack, particularly in substituted or quaternized pyrazoles. researchgate.net

Design and Synthesis of Novel Analogues and Conjugates via Directed Chemical Modifications

This compound is a valuable scaffold for the synthesis of novel analogues and conjugates. Directed chemical modifications can be performed on both the hydroxyl group and the pyrazole ring to generate a library of new compounds.

A general strategy for creating diverse analogues involves a multi-step sequence:

Functionalization of the Hydroxyl Group: The -OH group can be converted into an ester, ether, or other functional group. This initial step can introduce a wide range of R-groups with varying steric and electronic properties.

Substitution on the Pyrazole Ring: Following the modification of the side chain, the N-H of the pyrazole ring can be substituted. For example, N-alkylation with a bifunctional reagent could introduce a new handle for further reactions.

Conjugation: The modified pyrazole can be conjugated to other molecular scaffolds. For instance, if an N-alkylation step introduces a terminal alkyne or azide, "click chemistry" (Huisgen cycloaddition) can be used to link the pyrazole derivative to other molecules, creating complex conjugates like pyrazole-triazole systems. nih.gov Similarly, creating pyrazole-oxadiazole or pyrazole-thiazole conjugates has been a strategy to develop novel bioactive compounds. nih.govnih.gov

This modular approach allows for the systematic variation of different parts of the molecule to explore structure-activity relationships for various applications.

Investigation of Reaction Intermediates and Transition States to Understand Reactivity

Understanding the intermediates and transition states in pyrazole reactions is key to predicting and controlling their outcomes.

Electrophilic Substitution Intermediates: As mentioned, the mechanism of electrophilic substitution at the C4 position proceeds through a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). The stability of this intermediate is crucial for the observed regioselectivity. The positive charge can be delocalized over the ring system without placing it on the electron-deficient pyridine-like nitrogen, which is not the case for attack at C3 or C5. rrbdavc.org

Cycloaddition Pathways: The synthesis of the pyrazole ring itself often involves a 1,3-dipolar cycloaddition mechanism. nih.gov For example, the reaction between a nitrile imine and an alkyne proceeds through a concerted [3+2] cycloaddition transition state to form the pyrazole ring directly. Understanding the frontier molecular orbitals (HOMO/LUMO) of the dipole and dipolarophile is essential for predicting the regioselectivity of this reaction.

N-Alkylation Intermediates: The N-alkylation of the pyrazole anion proceeds via a simple SN2 transition state. In the case of direct alkylation of the neutral pyrazole, the reaction involves nucleophilic attack by one of the ring nitrogens on the alkylating agent. The relative stability of the transition states leading to the different N1 and N2 regioisomers determines the product ratio.

By studying these fundamental mechanistic aspects, chemists can better design synthetic routes and predict the behavior of complex pyrazole derivatives like this compound in chemical transformations.

Supramolecular Chemistry and Intermolecular Interactions of 1 3,5 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol

Self-Assembly and Supramolecular Architectures through Directed Intermolecular Interactions

The molecular structure of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is conducive to self-assembly into higher-order supramolecular architectures. The pyrazole (B372694) ring itself is a versatile building block, capable of forming various hydrogen-bonded structures such as dimers, trimers, and polymeric chains (catemers). The presence of both a pyrrole-type nitrogen (N1-H) and a pyridine-type nitrogen (N2) allows for directional hydrogen bonding.

In analogous 3,5-dimethyl-4-arylpyrazoles, the supramolecular arrangement is highly dependent on the nature of the substituents. For instance, related compounds have been shown to form dimers or polymeric structures. rsc.org The ethan-1-ol substituent at the 4-position of the pyrazole ring in the title compound introduces an additional site for strong hydrogen bonding (O-H···N or O-H···O), further diversifying the potential self-assembly motifs.

Furthermore, π–π stacking interactions between the pyrazole rings can contribute to the stability of the resulting supramolecular structures. In some pyrazole derivatives, these interactions lead to the formation of columnar or layered architectures. researchgate.net The combination of directional hydrogen bonds and π–π stacking can lead to the formation of complex and well-defined supramolecular polymers. rsc.orgresearchgate.net

Table 1: Potential Supramolecular Assemblies of this compound This table is illustrative and based on the behavior of analogous pyrazole compounds.

| Interaction Type | Potential Supramolecular Motif | Key Functional Groups Involved |

|---|---|---|

| Hydrogen Bonding | Dimers, Catemers (Chains), 2D Networks | Pyrazole N-H, Pyrazole N, Ethanol (B145695) O-H, Ethanol O |

| π–π Stacking | Columnar or Layered Structures | Pyrazole Rings |

Hydrogen Bonding Patterns and Their Influence on Material Properties and Molecular Recognition

Hydrogen bonding is a predominant intermolecular force governing the solid-state structure and properties of pyrazole derivatives. For this compound, several hydrogen bonding patterns are conceivable, which would significantly influence its physical properties, such as melting point, solubility, and crystal packing.

The most common hydrogen bonding motifs in pyrazoles involve the N-H donor and the pyridinic N acceptor, leading to the formation of N-H···N bonds. Additionally, the hydroxyl group of the ethan-1-ol substituent can act as both a hydrogen bond donor and acceptor, potentially forming O-H···N, O-H···O, and N-H···O hydrogen bonds. The interplay of these interactions can result in complex three-dimensional networks. For instance, studies on pyrazole-based ligands have highlighted the crucial role of hydrogen bonding in the self-assembly process of coordination complexes. nih.gov

The specific hydrogen bonding patterns can be elucidated through single-crystal X-ray diffraction studies. While no specific crystallographic data for this compound is publicly available, analysis of related structures provides insight into the likely interactions.

Table 2: Predicted Hydrogen Bond Parameters in Supramolecular Assemblies of this compound This table presents hypothetical data based on typical hydrogen bond lengths and angles for illustrative purposes.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| N-H (pyrazole) | H | N (pyrazole) | ~0.86 | ~2.0 | ~2.86 | ~170 |

| O-H (ethanol) | H | N (pyrazole) | ~0.82 | ~1.9 | ~2.72 | ~175 |

| O-H (ethanol) | H | O (ethanol) | ~0.82 | ~1.8 | ~2.62 | ~178 |

These hydrogen bonding networks are not only critical for determining the material's bulk properties but also play a key role in molecular recognition, where the specific geometry and directionality of these bonds allow for selective binding to other molecules or ions.

Metal-Ligand Coordination Chemistry: this compound as a Ligand

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netacs.org The compound this compound can function as a versatile ligand. The pyridinic nitrogen atom of the pyrazole ring is a primary coordination site. The hydroxyl group of the ethan-1-ol substituent can also coordinate to a metal center, allowing the molecule to act as a bidentate ligand.

The coordination behavior of pyrazole-based ligands is influenced by steric and electronic factors. The methyl groups at the 3 and 5 positions of the pyrazole ring can influence the coordination geometry and the stability of the resulting metal complexes. uninsubria.it The coordination of the hydroxyl group would lead to the formation of a stable chelate ring.

A variety of coordination complexes with different stoichiometries and geometries can be anticipated, depending on the metal ion, the counter-ion, and the reaction conditions. These complexes can exhibit interesting magnetic, optical, and catalytic properties. Research on similar pyrazole-containing ligands has demonstrated their ability to form both mononuclear and polynuclear complexes. nih.govnih.gov

Table 3: Potential Coordination Modes of this compound This table illustrates the possible ways the molecule can bind to a metal center (M).

| Coordination Mode | Donor Atoms | Description |

|---|---|---|

| Monodentate | Pyrazole N | The ligand binds to the metal center through the pyridinic nitrogen of the pyrazole ring. |

| Bidentate (Chelating) | Pyrazole N, Ethanol O | The ligand forms a chelate ring by coordinating through both the pyridinic nitrogen and the oxygen of the hydroxyl group. |

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity or binding site, and a guest molecule or ion that fits within it. While there are no specific studies on this compound acting as a host or guest, the principles of supramolecular chemistry suggest its potential involvement in such systems.

Supramolecular assemblies of pyrazole derivatives can sometimes form porous structures or channels capable of encapsulating small guest molecules. researchgate.net The formation of such host-guest complexes would be driven by a combination of intermolecular forces, including hydrogen bonding and van der Waals interactions between the host framework and the guest molecule. For example, co-crystallization of pyrazoles with other organic molecules can lead to the formation of complexes where one molecule acts as a host for the other.

Conversely, the compact and functionalized nature of this compound could allow it to act as a guest, fitting into the cavities of larger host molecules such as cyclodextrins, calixarenes, or metal-organic frameworks. The binding in such a complex would be stabilized by interactions between the pyrazole and ethanol functionalities and the interior of the host cavity. The applicability of this compound in host-guest chemistry remains an area for future investigation.

Mechanistic Investigations of Biological Target Interactions Involving Pyrazolyl Alcohol Derivatives

Molecular Recognition and Binding Modes with Biological Macromolecules

The interaction between a small molecule ligand, such as a pyrazolyl alcohol derivative, and its biological receptor is a highly specific process governed by the principles of molecular recognition. The three-dimensional structures of both the ligand and the receptor's binding site dictate the affinity and specificity of the interaction. Computational methods have become indispensable tools for visualizing and predicting these interactions, providing insights that guide further experimental studies.

Computational docking and molecular dynamics (MD) simulations are powerful techniques used to predict the binding conformation and stability of a ligand within a receptor's active site. Docking studies with various pyrazole (B372694) derivatives have revealed their potential to inhibit a range of protein targets by fitting deeply within their binding pockets. nih.gov These interactions are typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For instance, docking studies of pyrazole derivatives with receptor tyrosine kinases and cyclin-dependent kinases (CDKs) have shown that the pyrazole scaffold can form crucial hydrogen bonds with key amino acid residues in the kinase hinge region. nih.govacs.org MD simulations further confirm the stability of these docked poses, showing that the ligand-receptor complex remains stable over time with minimal conformational changes, indicating a strong and favorable binding interaction. nih.govmdpi.com

| Target Protein | Pyrazole Derivative Type | Predicted Binding Energy (kJ/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| VEGFR-2 | 1,3,4-Thiadiazole-Pyrazole Hybrid | -10.09 | Not Specified | nih.gov |

| Aurora A Kinase | 1,3,4-Thiadiazole-Pyrazole Hybrid | -8.57 | Not Specified | nih.gov |

| CDK2 | 1,3,4-Thiadiazole-Pyrazole Hybrid | -10.35 | Not Specified | nih.gov |

| RIPK3 Kinase | 1,3,5-Trisubstituted-1H-pyrazole | Not Specified | Vital amino acids in active pocket | acs.org |

| ERK Kinase | 1,3,5-Trisubstituted-1H-pyrazole | Not Specified | Vital amino acids in active pocket | acs.org |

| DPP-IV | Substituted-phenyl-1H-pyrazol-4-yl | Not Specified | Amino acids at the binding site | nih.govmdpi.com |

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to inhibit a wide range of enzymes implicated in various diseases. researchgate.net The mechanism of inhibition can be competitive, non-competitive, or allosteric, depending on the specific enzyme and the structure of the pyrazole derivative.

Hepatitis C Virus (HCV) NS5B Polymerase: Pyrazole derivatives have been identified as non-nucleoside inhibitors of HCV NS5B, an RNA-dependent RNA polymerase essential for viral replication. nih.gov Docking studies and mutant counterscreen assays have shown that these compounds bind to an allosteric pocket known as palm site I. The binding is stabilized by interactions such as hydrogen bonds with the backbone of Tyr448 and ion-dipole interactions with the side chain of Asp318. This allosteric binding induces a conformational change in the enzyme, inhibiting its polymerase activity.

Monoamine Oxidases (MAOs): Certain pyrazoline derivatives act as potent and selective inhibitors of MAO-A or MAO-B, enzymes that metabolize neurotransmitters. Kinetic studies have demonstrated that these compounds are typically reversible and competitive inhibitors, meaning they bind to the active site of the enzyme and compete with the natural substrate. The selectivity for MAO-A versus MAO-B is often dictated by subtle structural modifications on the pyrazole scaffold, which influence how the inhibitor fits into the distinct active site architectures of the two isoforms.

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations that increase the kinase activity of LRRK2 are a common cause of familial Parkinson's disease. 1H-pyrazole derivatives have been developed as potent and selective LRRK2 kinase inhibitors. Computational modeling predicts that the pyrazole core is essential for binding to the kinase hinge region, forming hydrogen bonds with residues such as Leu86 and Ala87, thereby blocking the ATP-binding site and inhibiting kinase activity. Cryo-electron microscopy structures of LRRK2 with inhibitors have revealed how they stabilize either an active-like or an inactive (DYG-out) conformation of the kinase domain.

Cyclooxygenase (COX): Pyrazole derivatives are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes. Molecular docking studies on 4,5-dihydro-1H-pyrazole derivatives have shown their potential to interact with the active site of the COX-2 enzyme, providing a basis for their anti-inflammatory effects.

Farnesyltransferase (FTase): FTase is an enzyme that catalyzes a critical post-translational modification of many signaling proteins, including Ras oncoproteins. Inhibiting this enzyme prevents these proteins from localizing to the cell membrane, thereby blocking their function. While many farnesyltransferase inhibitors (FTIs) are peptidomimetics, non-peptide heterocyclic scaffolds have also been explored. Notably, a pyrazole-based compound has been reported as a highly potent and selective inhibitor of the related enzyme geranylgeranyltransferase I (GGTase I), acting as a competitor at the protein substrate binding site.

| Enzyme Target | Derivative Type | Inhibition Data | Mechanism of Action | Reference |

|---|---|---|---|---|

| HCV NS5B Polymerase | Pyrazolobenzothiazine | IC₅₀ = 7.9 µM | Allosteric inhibition at Palm Site I | |

| Monoamine Oxidase B (MAO-B) | Halogenated Pyrazoline | IC₅₀ = 0.063 µM; Kᵢ = 0.034 µM | Reversible, Competitive | |

| Monoamine Oxidase A (MAO-A) | Pyrazoline | Kᵢ = 0.06 µM | Reversible, Competitive | |

| LRRK2 (G2019S) | 1H-Pyrazole Biaryl Sulfonamide | Potent biochemical inhibition | ATP-competitive (hinge binding) | |

| Geranylgeranyltransferase I | Pyrazole-based compound | Kᵢ < 1 nM | Competitive with CAAX binding site |

Cellular Pathway Modulation Studies for Pyrazolyl Alcohol Analogues

Beyond direct interaction with a single protein target, the biological effects of pyrazolyl alcohol analogues are the result of their ability to modulate complex intracellular signaling pathways. In the context of cancer, these compounds can interfere with pathways that control cell proliferation, survival, and death.

Many pyrazole derivatives exhibit anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cell lines.

The induction of apoptosis by pyrazole analogues can occur through multiple mechanisms. One common pathway involves the generation of intracellular reactive oxygen species (ROS). researchgate.net Elevated ROS levels create oxidative stress, which can trigger the intrinsic apoptotic pathway. This is often characterized by the depolarization of the mitochondrial membrane and the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. researchgate.net Furthermore, some pyrazole derivatives can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. They have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX, thus shifting the cellular balance in favor of apoptosis.

In addition to inducing apoptosis, pyrazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. acs.org Depending on the derivative and the cell type, arrest has been observed at the G1, S, or G2/M phases. acs.orgresearchgate.net For example, certain compounds have been shown to induce a G1 phase arrest by inhibiting CDK2. acs.org Others cause arrest in the S phase, suggesting interference with DNA replication, or at the G2/M checkpoint by inhibiting tubulin polymerization, which disrupts mitotic spindle formation. researchgate.net

| Cancer Cell Line | Derivative Type | Cellular Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| MDA-MB-468 (Breast) | 1,3-Diaryl-5-trimethoxyphenyl-pyrazole | S Phase Arrest & Apoptosis | ROS generation, Caspase-3 activation | researchgate.net |

| MCF-7 (Breast) | Pyrazole-Isolongifolanone Hybrid | Apoptosis | Caspase-3/PARP activation, BAX/p53 upregulation, Bcl-2 downregulation | |

| HCT-116 (Colon) | Pyrazole-based analog | G1 Phase Arrest & Apoptosis | CDK2 Inhibition | acs.org |

| PC-3 (Prostate) | 1,3,5-Trisubstituted-1H-pyrazole | Apoptosis & DNA Damage | Bcl-2 inhibition, activation of Bax, p53, Caspase-3 | |

| MCF-7 & MDA-MB-231 (Breast) | Pyrazole-platinum(II) complexes | G1 Phase Arrest & Apoptosis | Indirect DNA damage, activation of intrinsic/extrinsic apoptotic pathways |

Structure-Mechanism Relationships derived from Computational and Experimental Data

Structure-mechanism relationships, derived from the synthesis and evaluation of analogue libraries combined with computational modeling, are fundamental to understanding how specific structural features of a molecule determine its biological mechanism of action. For pyrazole derivatives, the nature and position of substituents on the pyrazole ring and its side chains profoundly influence their interaction with biological targets.

For example, in the development of pyrazoline-based MAO-B inhibitors, it was found that halogen substitutions on a phenyl ring at the C5 position of the pyrazoline core were crucial for potent activity. The potency varied in the order of –F > –Cl > –Br > –H, demonstrating that electronegative and appropriately sized substituents enhance the interaction with the enzyme's active site. Similarly, for 1H-pyrazole inhibitors of LRRK2, modeling suggests that while the pyrazole core anchors the molecule to the kinase hinge, modifications to other parts of the molecule are necessary to achieve selectivity and engage with other regions of the active site, such as the glycine-rich loop.

Computational data often provides a rationale for experimentally observed activities. In studies of CYP2E1 inhibition, it was noted that while pyrazole itself has moderate affinity, adding a methyl group at position 3 or 4 improves it. However, placing methyl groups at both positions 3 and 5 blocks binding altogether, a finding that can be rationalized by steric hindrance within the enzyme's active site as predicted by docking models. By integrating experimental biological data with computational insights into binding modes, a clearer picture emerges of how molecular structure dictates the mechanism of target engagement and subsequent cellular response.

常见问题

Q. What are the ethical and methodological considerations for in vivo studies involving this compound?

- Methodological Answer :

- Dose optimization : Conduct acute toxicity studies in rodent models (OECD 423 guidelines) to establish LD50.

- Ethical compliance : Adhere to ARRIVE 2.0 guidelines for animal welfare and data reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。